molecular formula C5H9IO B13332994 2-Iodocyclopentan-1-ol

2-Iodocyclopentan-1-ol

Cat. No.: B13332994
M. Wt: 212.03 g/mol
InChI Key: TVKJMPYMACHDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodocyclopentan-1-ol is an organic compound with the molecular formula C5H9IO It is a cyclopentane derivative where an iodine atom is attached to the second carbon of the cyclopentane ring, and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodocyclopentan-1-ol can be synthesized through several methods. One common approach involves the iodination of cyclopentanone followed by reduction. The reaction typically involves the use of iodine and a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and are carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product. The use of automated systems and controlled reaction environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Iodocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The iodine atom can be reduced to form cyclopentanol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Cyclopentanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodocyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodocyclopentan-1-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom is a good leaving group, making the compound reactive in substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the iodine atom.

    Cyclopentanone: Contains a carbonyl group instead of the hydroxyl group.

    2-Bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.

Uniqueness

2-Iodocyclopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher atomic number compared to bromine or chlorine make it particularly useful in certain chemical reactions and applications.

Properties

IUPAC Name

2-iodocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJMPYMACHDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.